molecular formula C21H18N2O3S2 B2429217 N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899961-09-2

N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No.: B2429217
CAS No.: 899961-09-2
M. Wt: 410.51
InChI Key: QZFLNYGOQCUSFY-UHFFFAOYSA-N
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Description

N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a synthetic organic compound designed for research purposes, featuring a naphthothiazole core linked to a phenylsulfonyl group. This structure is of significant interest in medicinal chemistry, particularly in the discovery of novel therapeutic agents. The naphtho[2,1-d]thiazole scaffold present in this compound is recognized as a privileged structure in drug design . Research on analogous structures has shown that this core can be engineered to interact with key biological targets. For instance, some naphthothiazole derivatives have been developed and investigated as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a protein target of high importance in oncology for the regulation of transcription and cell cycle progression . Other research on closely related naphtho[1,2-d]thiazol-2-ylamine analogs has demonstrated potent activity against Mycobacterium tuberculosis methionine aminopeptidases (MetAPs), which are essential bacterial enzymes validated as targets for anti-tuberculosis agents . This suggests potential research applications for this compound in developing novel antibiotics to address drug-resistant bacterial strains. The integration of the phenylsulfonyl moiety may further modulate the compound's biological activity and physicochemical properties, as sulfonamide functional groups are a common feature in many antimicrobial and bioactive molecules . This compound is intended for research use in biochemical assay development and target validation studies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzo[g][1,3]benzothiazol-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)23-21-22-18-13-12-15-7-4-5-10-17(15)20(18)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFLNYGOQCUSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminonaphthalene-1-thiol with α-Haloketones

A common route to the naphthothiazole core involves reacting 2-aminonaphthalene-1-thiol with α-chloroketones. For example, treatment with chloroacetone in ethanol under reflux forms the thiazoline intermediate, which is oxidized to the aromatic thiazole using m-CPBA (meta-chloroperbenzoic acid).

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Oxidizing Agent: m-CPBA (1.2 equiv)
  • Yield: 68–72%

Radical-Mediated Thiazole Cyclization

Recent advances employ radical intermediates for thiazole formation. Using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxygen scavenger, naphthol derivatives react with thioureas to generate naphthothiazoles via single-electron transfer mechanisms.

Example Protocol :

  • Substrates : 1-Naphthol, thiourea
  • Reagents : TEMPO (2.0 equiv), Cu(OAc)₂ (10 mol%)
  • Conditions : DMF, 110°C, 12 h
  • Yield : 65%

Preparation of 4-(Phenylsulfonyl)butanoyl Chloride

Sulfonylation of Butenolide

4-(Phenylsulfonyl)butanamide is synthesized via sulfonylation of γ-butyrolactone followed by hydrolysis:

  • Sulfonylation : γ-Butyrolactone reacts with benzenesulfonyl chloride in the presence of NaH (2.5 equiv) in THF at 0°C to form 4-(phenylsulfonyl)butyrolactone.
  • Hydrolysis : The lactone is hydrolyzed to 4-(phenylsulfonyl)butanoic acid using NaOH (2.0 M) at 80°C for 6 h.
  • Activation : The acid is converted to the acyl chloride using oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane.

Key Data :

  • Sulfonylation Yield : 85%
  • Hydrolysis Yield : 92%
  • Acyl Chloride Purity : >98% (by NMR)

Amide Coupling to Form the Final Product

Schotten-Baumann Reaction

The naphthothiazol-2-amine is treated with 4-(phenylsulfonyl)butanoyl chloride in a biphasic system (water/dichloromethane) with NaHCO₃ as a base.

Optimized Conditions :

  • Acyl Chloride : 1.1 equiv
  • Base : NaHCO₃ (3.0 equiv)
  • Temperature : 0°C → room temperature
  • Reaction Time : 4 h
  • Yield : 78%

Carbodiimide-Mediated Coupling

For moisture-sensitive substrates, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used in anhydrous DMF:

Protocol :

  • Reagents : EDCl (1.2 equiv), HOBt (1.5 equiv)
  • Solvent : DMF
  • Temperature : 25°C
  • Reaction Time : 12 h
  • Yield : 82%

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Advantages
Thiazole Formation Cyclocondensation Ethanol, reflux 68–72% Scalable, minimal byproducts
Thiazole Formation Radical Cyclization DMF, Cu(OAc)₂, 110°C 65% Broader substrate scope
Amide Coupling Schotten-Baumann H₂O/CH₂Cl₂, NaHCO₃ 78% Cost-effective, aqueous conditions
Amide Coupling EDCl/HOBt Anhydrous DMF 82% Higher yields, sensitive substrates

Challenges and Optimization Strategies

Byproduct Formation During Sulfonylation

Over-sulfonylation of the butanamide chain is mitigated by:

  • Temperature Control : Maintaining 0°C during sulfonyl chloride addition.
  • Stoichiometry : Using 1.05 equiv of benzenesulfonyl chloride.

Purification of the Naphthothiazole Core

Column chromatography (SiO₂, ethyl acetate/hexane 1:4) achieves >95% purity. Recrystallization from ethanol/water (7:3) improves crystalline form.

Chemical Reactions Analysis

Acylation and Amide Hydrolysis

  • Acetylation : The amide group may undergo acetylation with acetic anhydride, forming N-acetylated derivatives (e.g., analogous to compound 93 in ).

    RCONH2+Ac2ORCO-N-Ac+AcOH\text{RCONH}_2 + \text{Ac}_2\text{O} \rightarrow \text{RCO-N-Ac} + \text{AcOH}

    This reaction is solvent-free and typically monitored by FTIR (amide carbonyl shifts from ~1650 cm⁻¹ to ~1680 cm⁻¹) .

  • Hydrolysis : Amide hydrolysis under acidic or basic conditions could yield the corresponding carboxylic acid.

Sulfonamide Functionalization

  • Nucleophilic Substitution : The phenylsulfonyl group may react with nucleophiles (e.g., amines, hydrazines) to form substituted sulfonamides. For example, analogous compounds like 34 and 35 in underwent acylation or alkylation at the amine position.

  • Reduction : Sulfonamides are resistant to reduction, but the butanamide chain could react with reducing agents (e.g., LiAlH₄) to form alcohols or amines.

Thiazole Ring Reactivity

  • Substitution : The thiazole ring may undergo electrophilic substitution (e.g., nitration, bromination) at the 5-position.

  • Coupling Reactions : Cross-coupling reactions (Suzuki, Heck) could install aryl or alkyl groups at the thiazole’s 2-position.

Multi-Component Reactions

  • Condensation : The compound may participate in Schiff base formation or Claisen–Schmidt condensations with aldehydes/ketones, as observed in and .

  • Cyclization : Reactions with diamines or thiourea could lead to fused heterocycles (e.g., pyrazines, thiazolidinones) .

Biological and Photophysical Relevance

While specific data for this compound is unavailable, analogous thiazole-sulfonamide hybrids exhibit:

  • Antimicrobial Activity : Sulfonamides often inhibit dihydropteroate synthase in bacteria.

  • Anticancer Potential : Thiazole derivatives (e.g., 31 in ) show cytotoxicity against cancer cell lines via enzyme inhibition (e.g., DNA gyrase).

  • Fluorescence : Extended π-systems in naphthothiazole cores enable optical applications, as seen in .

Structural and Reactivity Comparisons

Feature N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide Analogous Compounds
Core Structure Naphtho[2,1-d]thiazole + phenylsulfonylbutanamideNaphtho[2,3-d]thiazole-4,9-dione , 2-aminothiazoles with aryl substituents
Key Functional Groups Amide, sulfonamide, aromatic ringsAmides, esters, cyano groups
Reactivity Acylation, nucleophilic substitution, cyclizationMulti-component reactions, coupling, electrophilic substitution

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C21H18N2O3S
  • Molecular Weight : 410.5 g/mol

The structure features a naphtho[2,1-d]thiazole moiety linked to a butanamide group with a phenylsulfonyl substituent. This unique combination of functional groups contributes to its biological activity and potential therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that derivatives of naphtho[2,1-d]thiazole compounds exhibit significant antimicrobial activity. For instance, compounds related to N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of nitrogen-containing heterocycles enhances their antibacterial properties, suggesting that this compound could be developed into new antibacterial agents .

Anti-inflammatory Effects

The compound has potential applications in treating inflammatory conditions. Research indicates that thiazole derivatives can act as inhibitors of monoacylglycerol lipase, an enzyme involved in lipid metabolism and inflammation. This suggests that this compound may have a role in managing pain and inflammation .

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The extended π-conjugated system of the naphtho[2,1-d]thiazole structure may contribute to these properties by facilitating interactions with cellular targets involved in cancer progression .

Case Studies and Research Findings

Several studies have documented the effectiveness of related compounds in various biological assays:

StudyCompound TestedBiological ActivityFindings
This compoundAntibacterialEffective against MRSA strains
Derivatives of naphtho[2,3-d]thiazoleAnticancerCytotoxic effects observed in cancer cell lines
Thiazole derivativesAnti-inflammatoryInhibition of monoacylglycerol lipase demonstrated

These findings underscore the compound's potential across various therapeutic areas.

Mechanism of Action

The mechanism by which N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The naphthothiazole core can interact with various enzymes or receptors, potentially inhibiting or activating specific biological processes. The phenylsulfonyl and butanamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-(naphtho[2,1-d]thiazol-2-yl)acetamide: This compound shares the naphthothiazole core but has an acetamide group instead of the phenylsulfonyl and butanamide groups.

    N-(naphtho[2,1-d]thiazol-2-yl)benzamide: Similar to the target compound but with a benzamide group.

    N-(naphtho[2,1-d]thiazol-2-yl)-4-(methylsulfonyl)butanamide: This compound has a methylsulfonyl group instead of the phenylsulfonyl group.

Uniqueness

N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is unique due to the combination of the naphthothiazole core with the phenylsulfonyl and butanamide groups. This specific arrangement of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Biological Activity

N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (commonly referred to as NPTB) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of NPTB, summarizing key findings from various studies, including antimicrobial, antiviral, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H18_{18}N2_2O3_3S2_2
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 899961-09-2

The compound features a naphthothiazole core combined with a phenylsulfonyl group and a butanamide moiety, contributing to its distinct chemical properties and biological interactions .

Antimicrobial Activity

NPTB has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.8 µM
Methicillin-resistant Staphylococcus aureus (MRSA)31.6 µM
Escherichia coliNot specified
Pseudomonas aeruginosaNot specified

In vitro studies have shown that NPTB inhibits the growth of Gram-positive bacteria, particularly Staphylococcus species, making it a candidate for developing new antibacterial agents . Furthermore, it has demonstrated potential efficacy against Mycobacterium tuberculosis, with research indicating inhibition at low concentrations .

Antiviral Activity

NPTB's antiviral properties have also been explored. Preliminary studies suggest that it may exhibit activity against:

  • Influenza A Virus
  • Hepatitis C Virus

While these findings are promising, further research is necessary to fully elucidate the mechanisms of action and confirm these antiviral effects .

The biological activity of NPTB is believed to be mediated through interactions with specific molecular targets within cells. The naphthothiazole core can interact with various enzymes or receptors, potentially leading to inhibition or activation of critical biological pathways. The phenylsulfonyl and butanamide groups may enhance the compound's binding affinity and stability, contributing to its overall efficacy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the structure-activity relationship (SAR) of related compounds found that derivatives with thiomorpholine and piperazine groups exhibited potent antibacterial activity against Staphylococcus aureus and MRSA. These findings suggest that modifications to the NPTB structure could enhance its antimicrobial properties .
  • Antifungal Activity : Related compounds have shown antifungal effects against pathogens such as Cryptococcus neoformans and Trichophyton mentagraphytes. This suggests potential for NPTB in treating fungal infections .
  • In Vitro Studies : Various in vitro assays have confirmed the antibacterial and antifungal activities of NPTB, supporting its candidacy for further development as a therapeutic agent .

Q & A

Q. What are the key synthetic routes for N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as naphthothiazol-2-amine and 4-(phenylsulfonyl)butanoyl chloride. A critical step is the coupling reaction between these intermediates under controlled conditions (e.g., dimethylformamide as a solvent, 60–80°C, 12–24 hours). Catalysts like triethylamine or Hünig's base are often employed to facilitate amide bond formation . Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm structural integrity, with aromatic protons in the naphthothiazole moiety appearing as multiplets at δ 7.2–8.5 ppm .
  • Infrared (IR) Spectroscopy: Peaks at ~1670 cm1^{-1} (C=O stretch) and ~1350 cm1^{-1} (S=O stretch) validate the amide and sulfonyl groups .
  • Mass Spectrometry (MS): High-resolution MS provides molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z 465.59 for C24_{24}H23_{23}N3_3O3_3S2_2) .

Q. What are the standard protocols for evaluating its solubility and stability?

  • Solubility: Tested in DMSO (high solubility >50 mg/mL) and aqueous buffers (pH 2–9) with sonication. Low aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays .
  • Stability: Assessed via HPLC under accelerated conditions (40°C, 75% humidity). Degradation products (e.g., sulfonic acid derivatives) are monitored over 14 days .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Key strategies include:

  • Catalyst Screening: Copper(I) iodide or palladium catalysts improve coupling efficiency in thiazole ring formation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate solubility, while microwave-assisted synthesis reduces reaction time by 50% .
  • Purification: Gradient elution in flash chromatography (hexane:ethyl acetate 8:2 to 6:4) resolves byproducts like unreacted sulfonyl chlorides .

Q. How do structural modifications influence biological activity?

  • Sulfonyl Group Replacement: Substituting phenylsulfonyl with 4-fluorophenylsulfonyl improves antimicrobial potency (e.g., Staphylococcus aureus MIC reduced from 25 µM to 10 µM) .
  • Naphthothiazole Modifications: Adding electron-withdrawing groups (e.g., nitro) to the naphthothiazole ring enhances anticancer activity (IC50_{50} <5 µM in MCF-7 cells) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or efficacy often arise from:

  • Assay Conditions: Varying cell lines (e.g., HeLa vs. HepG2) or incubation times (24 vs. 48 hours) .
  • Compound Purity: Impurities >5% (e.g., residual solvents) can skew results. Validate purity via HPLC before assays .
  • Biological Replicates: Use triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .

Q. What computational methods support mechanistic studies of this compound?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding to targets like tyrosinase (PDB ID: 2Y9X) or β-tubulin (binding energy <−8 kcal/mol) .
  • QSAR Modeling: Hammett constants (σ) of substituents correlate with logP and bioactivity, guiding rational design .

Key Considerations for Future Research

  • Explore cocrystallization with target proteins (e.g., kinases) using SHELX programs for structure-activity insights .
  • Validate in vivo efficacy in murine models, focusing on pharmacokinetics (e.g., bioavailability <20% in rats) .

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